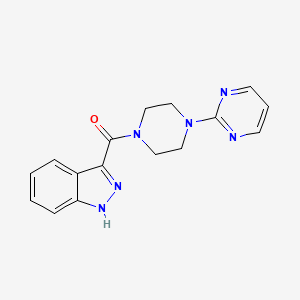

1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone”, also known as JNJ-42847922, is a novel compound that has shown promise in various scientific and medical applications. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research has shown that derivatives of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone have been synthesized and evaluated for various biological activities. For instance, Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, showing significant in vitro antitumor activity against the MCF-7 cell line, along with high antimicrobial and antioxidant activities (Farag & Fahim, 2019). Another study by Balwe and Jeong (2018) developed a concise and efficient one-pot synthesis of novel N-fused tricyclic derivatives via the Groebke-Blackburn-Bienaymé (GBB) reaction, yielding 2-aryl-5H-imidazo[1,2-b]indazol-3-amine derivatives (Balwe & Jeong, 2018).

Antitubercular Potential

A series of indazol-2-yl(pyridin-4-yl)methanones derived from anti-tubercular drug isoniazid exhibited moderate anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents (Napoleon et al., 2015).

Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against investigated bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with significant anticancer activity, surpassing that of the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibitors

Morera et al. (2012) prepared a series of compounds tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying potent inhibitors that could be significant in the study of endocannabinoid signaling pathways (Morera et al., 2012).

Direcciones Futuras

The future directions for research on 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone could include further exploration of its therapeutic potential, detailed study of its mechanism of action, and development of new drugs based on its structure. It is also important to further investigate its safety and potential hazards .

Mecanismo De Acción

Target of Action

The primary target of 1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival and intracellular trafficking. The disruption of this pathway by the compound can lead to the inhibition of these functions, particularly in cancer cells where this pathway is often deregulated .

Result of Action

The result of the action of this compound is the inhibition of the PI3K/Akt signaling pathway . This leads to the disruption of various cellular functions, including growth, proliferation, and survival, particularly in cancer cells . This can result in the inhibition of tumor growth and potentially the death of cancer cells .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the indazole derivative.

Cellular Effects

Some indazole derivatives have been found to inhibit the activity of certain enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1H-indazol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-15(14-12-4-1-2-5-13(12)19-20-14)21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZWUCXVMFGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-6-azaspiro[3.4]octan-7-one](/img/structure/B2976065.png)

![2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2976066.png)

amino}-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2976069.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2976070.png)

![6-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2976071.png)

![6-[5-[2-(2-Bromophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2976072.png)

![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)

![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)

![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)